

Diethylene Glycol Distearate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Diethylene glycol distearate*

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Introduction

Diethylene glycol distearate (CAS No. 109-30-8) is a diester formed from the reaction of two equivalents of stearic acid with one equivalent of diethylene glycol.[1] It is a versatile excipient widely employed in the pharmaceutical, cosmetic, and personal care industries. Its utility stems from its properties as an emulsifier, opacifier, pearlescent agent, and emollient.[2] This technical guide provides an in-depth overview of the core chemical properties, synthesis, analytical methodologies, and functional mechanisms of **diethylene glycol distearate**, tailored for a scientific audience.

Chemical and Physical Properties

Diethylene glycol distearate is a waxy, white to cream-colored solid at room temperature.[3] Its chemical and physical properties are determined by its long hydrocarbon chains from stearic acid and the ether linkage within the diethylene glycol backbone.

Table 1: Physicochemical Properties of **Diethylene Glycol Distearate**

Property	Value	Source(s)
IUPAC Name	2-(2-octadecanoyloxyethoxy)ethyl octadecanoate	[4]
Synonyms	Oxydiethane-1,2-diyldistearate, PEG-2 Distearate	[1][4]
CAS Number	109-30-8	[1]
Molecular Formula	C ₄₀ H ₇₈ O ₅	[1]
Molecular Weight	639.04 g/mol	[1][4]
Appearance	White to cream-colored waxy solid	[3]
Melting Point	54-55 °C	[3]
Boiling Point	666.4 ± 30.0 °C (Predicted)	N/A
Density	0.910 ± 0.06 g/cm ³ (Predicted)	N/A
Vapor Pressure	No data available	[3]
Solubility	Insoluble in water; dispersible in hot water.	
Saponification Value	150 - 170	[5]
Acid Value	≤ 4.0	[5]
Iodine Value	≤ 3.0	[5]

Synthesis

The primary industrial synthesis route for **diethylene glycol distearate** is the direct esterification of diethylene glycol with stearic acid. This reaction is typically catalyzed by an acid and driven to completion by the removal of water.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is based on established esterification principles and methods described in technical literature.[\[6\]](#)[\[7\]](#)

Materials:

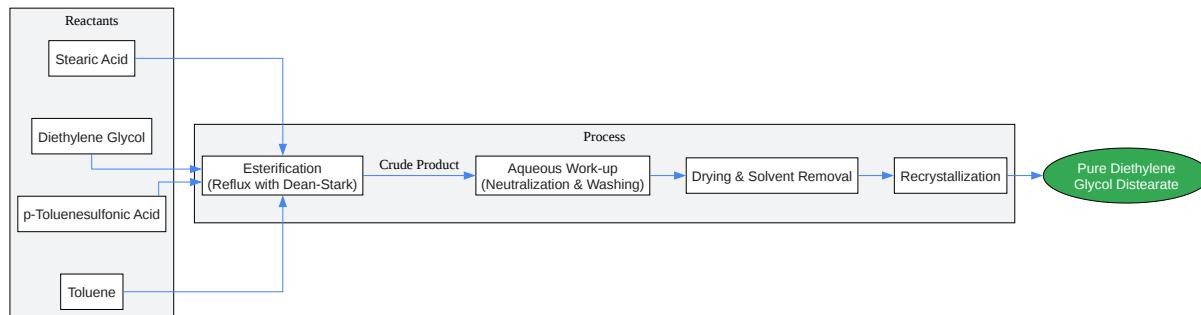
- Stearic Acid (2 moles)
- Diethylene Glycol (1 mole)
- p-Toluenesulfonic acid (catalyst, ~0.5-1% of total reactant weight)
- Toluene (solvent, sufficient to form an azeotrope with water)
- 5% Sodium Bicarbonate solution (for neutralization)
- Saturated Sodium Chloride solution (brine)
- Anhydrous Magnesium Sulfate (drying agent)
- Ethanol or Acetone (for recrystallization)

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Büchner funnel and flask

Procedure:

- Reaction Setup: To a round-bottom flask, add stearic acid, diethylene glycol, a catalytic amount of p-toluenesulfonic acid, and toluene.
- Esterification: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
- Reaction Monitoring: Continue the reaction until the theoretical amount of water is collected, indicating the reaction is near completion. This process can take several hours.
- Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally with brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethanol or acetone to yield the final product.
- Characterization: Confirm the identity and purity of the synthesized **diethylene glycol distearate** using techniques such as melting point determination, FT-IR, and NMR spectroscopy.



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Caption: Synthesis workflow for **diethylene glycol distearate**.

Analytical Methodologies

Quality control and characterization of **diethylene glycol distearate** are crucial, particularly for pharmaceutical applications, to ensure low levels of residual reactants and byproducts, such as free diethylene glycol.

Experimental Protocol: HPLC for Purity and Free Diethylene Glycol

This method is adapted from pharmacopeial monographs and analytical literature for the analysis of related compounds.[5][8]

Objective: To determine the purity of **diethylene glycol distearate** and quantify the amount of unreacted diethylene glycol.

Instrumentation and Columns:

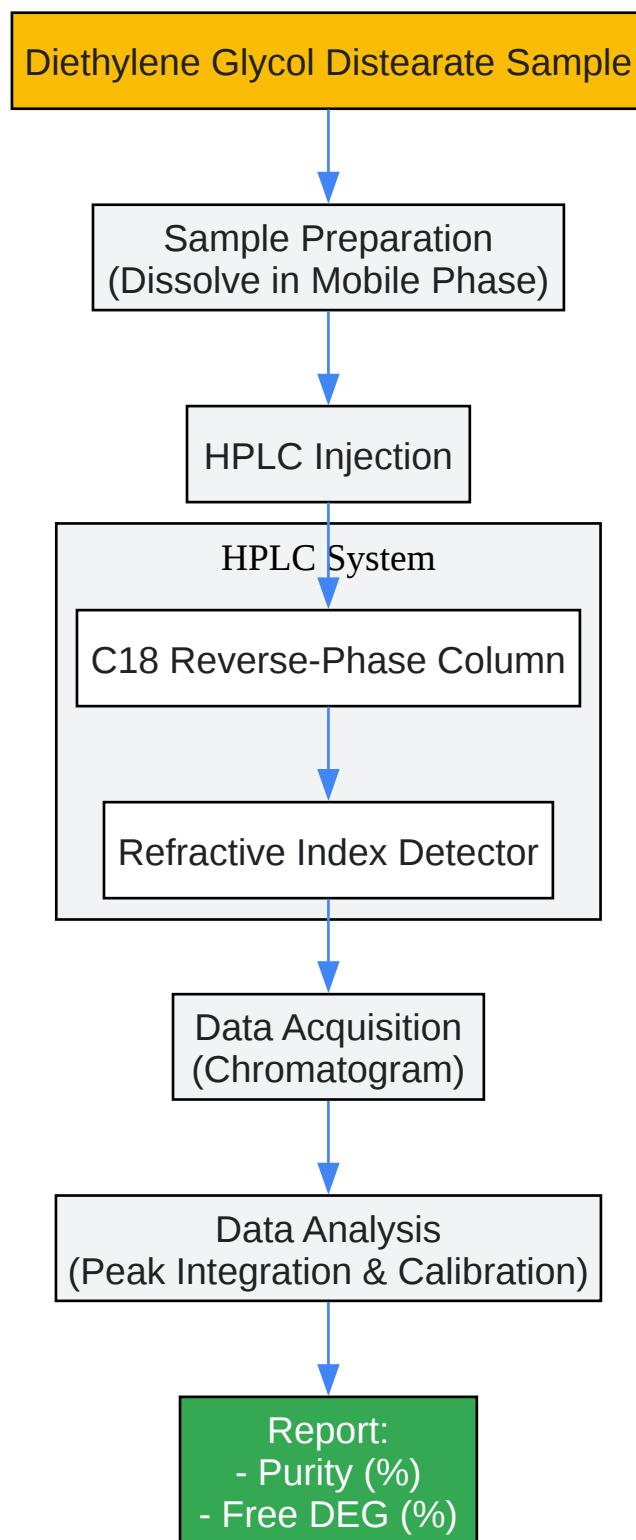
- High-Performance Liquid Chromatograph (HPLC)
- Refractive Index (RI) Detector
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size

Chromatographic Conditions:

- Mobile Phase: Tetrahydrofuran or a gradient of acetonitrile and water.[5][9]
- Flow Rate: 1.0 mL/min
- Injection Volume: 20-40 µL
- Column Temperature: Ambient or controlled at 25 °C
- Detector Temperature: 30 °C

Procedure:

- Standard Preparation: Prepare a series of standard solutions of diethylene glycol in the mobile phase at known concentrations (e.g., 0.1 to 2.0 mg/mL).
- Sample Preparation: Accurately weigh and dissolve a known amount of the **diethylene glycol distearate** sample in the mobile phase to a final concentration of approximately 40-50 mg/mL.
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Quantification: Identify the peaks based on retention times (diethylene glycol will have a much shorter retention time than the distearate). Create a calibration curve from the standard solutions. Calculate the concentration of free diethylene glycol in the sample by comparing its peak area to the calibration curve. The purity of the distearate can be assessed by the relative area of its peak.



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Caption: Quality control workflow using HPLC.

Functional Properties and Mechanism of Action

Emulsification and Opacification

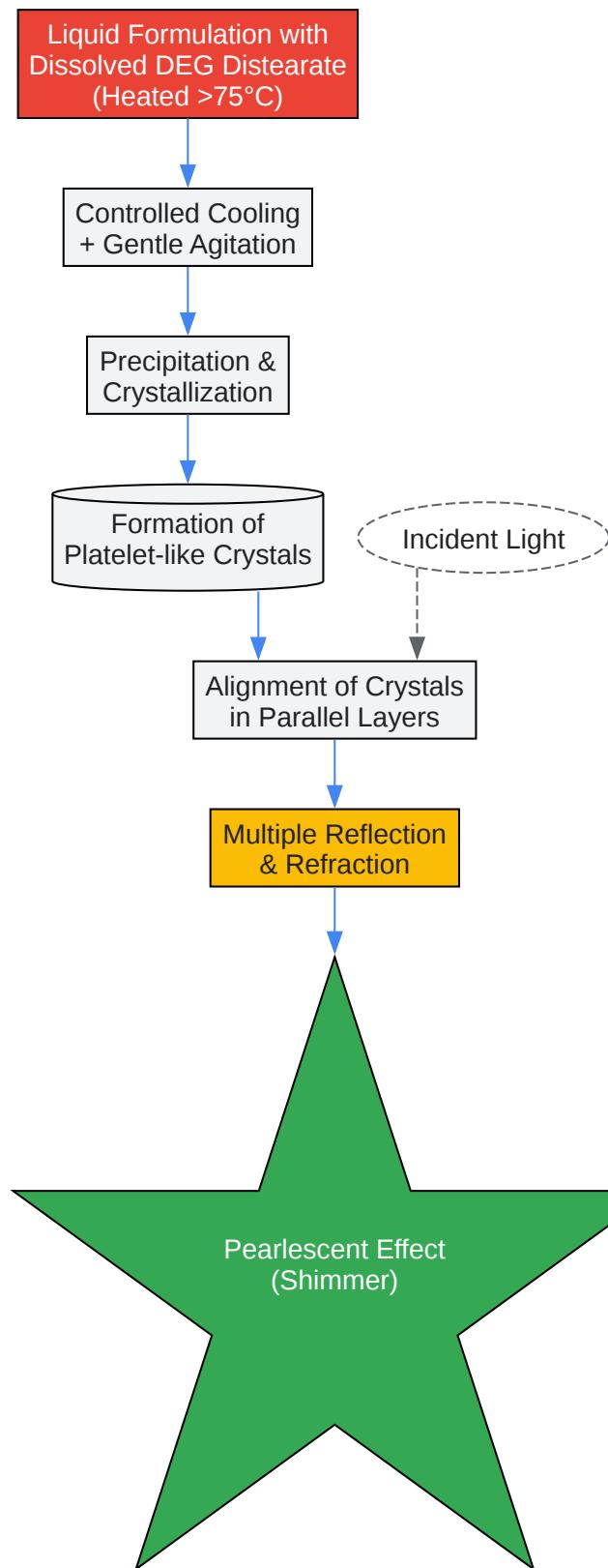
As a non-ionic surfactant with a low Hydrophilic-Lipophilic Balance (HLB) value, **diethylene glycol distearate** is effective in stabilizing water-in-oil emulsions. Its large lipophilic portion (stearate chains) orients into the oil phase, while the more hydrophilic diethylene glycol portion interacts with the water phase, reducing interfacial tension.

Pearlescence Mechanism

The pearlescent or nacreous effect in liquid formulations like shampoos and lotions is a key application. This effect is not chemical but physical, arising from the controlled crystallization of **diethylene glycol distearate** into thin, platelet-like structures.[10][11]

Mechanism:

- Solubilization: The formulation is heated above the melting point of **diethylene glycol distearate** (typically $>70\text{-}75\text{ }^{\circ}\text{C}$), and the compound is fully dissolved and dispersed.[10]
- Controlled Cooling: The mixture is then cooled slowly under constant, gentle agitation.[10]
- Crystallization: As the solution cools, the **diethylene glycol distearate** precipitates out of the solution, forming fine, plate-like crystals.
- Light Reflection: These microscopic platelets align themselves in layers within the liquid. When light passes through, it is reflected and refracted by the multiple layers of crystals, creating a shimmering, pearl-like luster.[11] The intensity of the effect is dependent on crystal size, shape, and concentration.[10]



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Caption: Mechanism of pearlescence generation.

Toxicology and Safety

Diethylene glycol distearate is considered to have low acute toxicity and is safe for use in cosmetic ingredients at current practices and concentrations.[12] Repeated patch tests on human subjects with formulations containing up to 50% **diethylene glycol distearate** showed no evidence of skin irritation or hypersensitivity.[12]

The primary toxicological concern is not the ester itself, but the potential for contamination with free diethylene glycol (DEG), a known nephrotoxin.[13] Therefore, strict quality control and analytical testing of raw materials to quantify free DEG levels are mandatory for pharmaceutical and cosmetic applications, with pharmacopeial limits set for its acceptable concentration.[5]

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